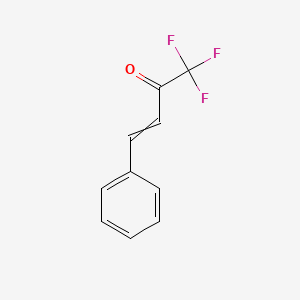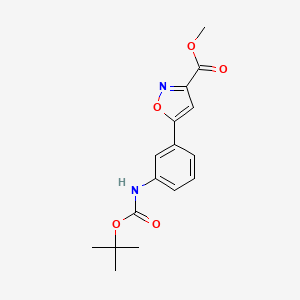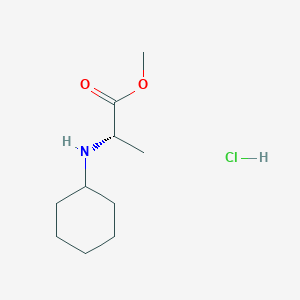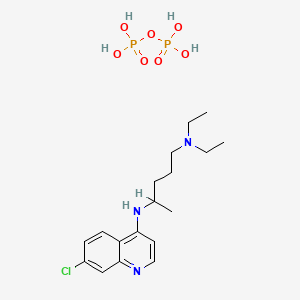
1,1,1-Trifluoro-4-phenyl-but-3-en-2-one
Overview
Description
1,1,1-Trifluoro-4-phenyl-but-3-en-2-one is a useful research compound. Its molecular formula is C10H7F3O and its molecular weight is 200.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactivity with C-Nucleophiles : This compound reacts with phenylmagnesium bromide to give substitution products, while reactions with organozinc compounds result in 1,2-addition to the carbonyl group. It also reacts with electron-rich aromatic systems in the presence of a Lewis acid catalyst to form β-arylvinyltrifluoromethylketone (Gorbunova, Gerus, & Kukhar, 1993).
Application in Stereocontrolled Synthesis : The compound is used in the highly stereocontrolled access to 1,1,1-Trifluoro-2,3-epoxypropane and its conversion into other compounds via sulfonium salt formation (Shimizu, Sugiyama, & Fujisawa, 1996).
Interaction with Trimethyl Phosphite : The compound interacts with trimethyl phosphite, leading to cycloaddition and the formation of compounds like 1,2λ5-oxaphospholene and fluoroalkyl containing γ-ketophosphonate (Ratner, Lork, Pashkevich, & Röschenthaler, 2000).
Isomerization in Basic Medium : This compound undergoes isomerization in a basic medium, showing increased stability when trifluoromethyl groups are placed on a saturated carbon (Tordeux, Marival-Hodebar, Pouet, Halle, & Wakselman, 2001).
Formation of Coordination Polymers : It is involved in the formation of one-dimensional corrugated tape AgI coordination polymers, which are luminescent in the solid state (A. & Morsali, 2007).
Reactions with Benzenethiols : The compound reacts with benzenethiols in the presence of InCl3·4H2O to produce both addition-elimination and substitution products (Zhao, Song, Jiang, Xu, & Zhu, 2010).
Use in Peptide Synthesis : It acts as a protecting group for the N-H terminal of amino acids in peptide synthesis, offering an efficient way for protection and deprotection of amino acids (Gorbunova, Gerus, Galushko, & Kukhar, 1991).
properties
IUPAC Name |
1,1,1-trifluoro-4-phenylbut-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEYYFREIBSWFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Chloroethyl 2-[[3-[[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetyl]oxymethyl]pyridin-2-yl]amino]acetate](/img/structure/B8057380.png)

![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B8057411.png)
![(2S)-N-[(2S)-2-[[(3R,5S)-1-[(2S)-2-[(2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]-3-methyl-2-(methylamino)butanamide](/img/structure/B8057422.png)

![Butanoic acid, 2-[(2,3-dichlorophenyl)methylene]-3-oxo-, methyl ester](/img/structure/B8057438.png)
![9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2,3-dihydro-1H-purin-6-one](/img/structure/B8057444.png)


![5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide;phosphoric acid](/img/structure/B8057470.png)



![6-Bromo-3-[6-bromo-1-(2-ethylhexyl)-2-oxoindol-3-ylidene]-1-(2-ethylhexyl)indol-2-one](/img/structure/B8057488.png)